molecular formula C21H18BrN3O B4937188 1-(4-methylbenzyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridinium bromide

1-(4-methylbenzyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridinium bromide

Cat. No. B4937188
M. Wt: 408.3 g/mol
InChI Key: IFUKUGDNSOJUCA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridinium bromide, commonly known as PBOX-15, is a small molecule that has been extensively studied for its potential use in cancer therapy. PBOX-15 is a member of the pyridinium family of compounds and has been shown to have a unique mechanism of action that makes it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of PBOX-15 is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. PBOX-15 has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. PBOX-15 has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of PBOX-15 is its potent anti-cancer activity, which makes it an attractive candidate for further investigation as a therapeutic agent. However, one of the limitations of PBOX-15 is its relatively complex synthesis, which may make it difficult to produce in large quantities for clinical use. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on PBOX-15. One area of interest is the development of more efficient synthesis methods for PBOX-15, which would allow for larger-scale production and potential clinical use. Another area of interest is the investigation of the potential use of PBOX-15 in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of PBOX-15 is a complex process that involves several steps. The starting material for the synthesis is 2-bromo-4-methylbenzyl chloride, which is reacted with 2-amino-5-phenyl-1,3,4-oxadiazole to form the intermediate compound. This intermediate is then reacted with pyridine to form the final product, PBOX-15.

Scientific Research Applications

PBOX-15 has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and pancreatic cancer cells. PBOX-15 has also been shown to be effective in animal models of cancer, suggesting that it may have potential as a therapeutic agent in humans.

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N3O.BrH/c1-16-7-9-17(10-8-16)15-24-13-11-19(12-14-24)21-23-22-20(25-21)18-5-3-2-4-6-18;/h2-14H,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUKUGDNSOJUCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide

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